Viloxazine's distinct mechanism of action sets it apart from other antidepressants. Unlike Selective Serotonin Reuptake Inhibitors (SSRIs), it primarily affects norepinephrine, rather than blocking serotonin reuptake []. This unique profile makes it a valuable tool for researchers to investigate the specific roles of different neurotransmitters (chemical messengers in the brain) and neural pathways involved in mood, cognition, and behavior []. By comparing the effects of Viloxazine with other medications, scientists can gain deeper insights into the complex mechanisms underlying mental health conditions.
Viloxazine's decline in clinical use for depression has shifted its role towards understanding how antidepressants work. Studies explore how Viloxazine interacts with the serotonergic system, which is still implicated in mood regulation []. Researchers can investigate how Viloxazine influences serotonin metabolism and function within the brain, potentially leading to a better understanding of depression and the development of more targeted therapies [].
Viloxazine is a non-stimulant medication primarily used as an antidepressant and for the treatment of attention-deficit hyperactivity disorder (ADHD). It functions as a norepinephrine reuptake inhibitor, increasing norepinephrine levels in the brain, which is believed to contribute to its therapeutic effects. Unlike many traditional stimulants, viloxazine has no known abuse potential and is not classified as a controlled substance . The compound is a racemic mixture with two stereoisomers, where the (S)-(–)-isomer exhibits significantly greater pharmacological activity than the (R)-(+) isomer .
Viloxazine undergoes several metabolic transformations in the body. The primary metabolic pathway involves hydroxylation by the cytochrome P450 enzyme CYP2D6, leading to the formation of 5-hydroxyviloxazine. This metabolite can further undergo glucuronidation via UDP-glucuronosyltransferases UGT1A9 and UGT2B15, resulting in 5-hydroxyviloxazine glucuronide, which is the major metabolite found in plasma .
The compound is primarily eliminated through renal excretion, with approximately 90% of an administered dose being recovered in urine within 24 hours. Less than 1% is excreted in feces .
The synthesis of viloxazine involves multiple steps starting from simpler organic compounds. The process typically includes:
Specific synthetic routes may vary depending on the desired purity and yield .
Viloxazine has been approved for use in treating ADHD in children and adolescents aged 6-17 years. Its unique mechanism of action allows it to be effective without the stimulant-related side effects typically associated with other ADHD medications. Additionally, it has shown promise in treating depressive disorders due to its norepinephrine reuptake inhibition properties .
Viloxazine interacts with several other medications due to its metabolic pathways involving cytochrome P450 enzymes. Notably:
These interactions necessitate careful monitoring when viloxazine is coadministered with other medications.
Several compounds share similarities with viloxazine in terms of their pharmacological effects or chemical structure:
Compound Name | Class | Mechanism of Action | Unique Features |
---|---|---|---|
Atomoxetine | Norepinephrine reuptake inhibitor | Selective norepinephrine reuptake inhibition | Primarily used for ADHD; stimulant-like effects absent |
Desipramine | Tricyclic antidepressant | Norepinephrine and serotonin reuptake inhibition | More side effects related to anticholinergic activity |
Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Dual reuptake inhibition | Used for both depression and chronic pain management |
Bupropion | Norepinephrine-dopamine reuptake inhibitor | Inhibits dopamine and norepinephrine reuptake | Also used for smoking cessation; stimulant-like properties |
Lisdexamfetamine | Stimulant | Increases release of norepinephrine and dopamine | Controlled substance; potential for abuse |
Viloxazine's unique profile lies in its non-stimulant nature and minimal abuse potential compared to traditional stimulants used for ADHD treatment .
Viloxazine was first synthesized in the early 1970s by researchers at Imperial Chemical Industries (ICI) during investigations into beta-blockers with serotonergic activity. Scientists modified the ethanolamine side chain of beta-blockers to a morpholine ring, enhancing blood-brain barrier penetration and leading to viloxazine’s discovery. Initially approved in the United Kingdom in 1974 as an immediate-release antidepressant, it was marketed in Europe for nearly three decades before discontinuation in 2002 due to commercial factors unrelated to efficacy or safety. In 2021, viloxazine re-emerged as an extended-release formulation (Qelbree®) approved by the U.S. Food and Drug Administration (FDA) for attention-deficit/hyperactivity disorder (ADHD), marking its repurposing as a non-stimulant therapeutic agent.
Viloxazine belongs to the class of morpholine derivatives and functions as a selective norepinephrine reuptake inhibitor (sNRI). Its systematic IUPAC name is 2-[(2-ethoxyphenoxy)methyl]morpholine, reflecting its core structural components: a morpholine ring linked to a 2-ethoxyphenoxy group. The compound exists as a racemic mixture of enantiomers, though stereochemical specificity was not emphasized in early clinical formulations.
Property | Value |
---|---|
CAS Registry Number | 46817-91-8 (base) |
35604-67-2 (hydrochloride) | |
Molecular Formula | C₁₃H₁₉NO₃ |
Molecular Weight | 237.30 g/mol |
IUPAC Name | 2-[(2-ethoxyphenoxy)methyl]morpholine |
Synonyms | Emovit®, Vicilan®, ICI-58,834 |
Viloxazine’s unique structure and mechanism have made it a subject of interest in neuropharmacology. Unlike tricyclic antidepressants, it lacks anticholinergic or sedative effects, offering insights into norepinephrine reuptake inhibition without off-target activity. Preclinical studies highlight its dual modulation of norepinephrine and serotonin systems, including antagonism of 5-HT₂B and agonism of 5-HT₂C receptors, which may contribute to its efficacy in ADHD. Its repurposing underscores the value of structural analogs in addressing unmet therapeutic needs.
Viloxazine’s structure comprises a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) connected via a methylene bridge to a 2-ethoxyphenoxy group. The ethoxy substituent on the phenyl ring enhances lipophilicity, facilitating central nervous system penetration. The hydrochloride salt form improves solubility for pharmaceutical formulations.
Viloxazine is a bicyclic morpholine derivative characterized by the molecular formula C₁₃H₁₉NO₃ [1] [3]. The compound has a molecular weight of 237.30 grams per mole, as confirmed by multiple authoritative chemical databases [1] [3]. The molecular structure comprises thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, forming a complex organic molecule with distinct pharmacological properties [7].
The compound exists as a racemic mixture under the Chemical Abstracts Service registry number 46817-91-8 [1] [3]. The molecular composition reflects the presence of both aromatic and aliphatic structural elements, with the morpholine ring system serving as the central scaffold [1] [7]. The precise atomic arrangement contributes to the compound's unique three-dimensional structure and subsequent biological activity [2].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₉NO₃ | NIST WebBook, CAS Common Chemistry [1] [3] |
Molecular Weight | 237.30 g/mol | CAS Common Chemistry, PubChem [3] [2] |
CAS Registry Number | 46817-91-8 | CAS Common Chemistry, NIST WebBook [1] [3] |
InChI Key | YWPHCCPCQOJSGZ-UHFFFAOYSA-N | CAS Common Chemistry, J-GLOBAL [3] [7] |
The International Union of Pure and Applied Chemistry systematic name for viloxazine is 2-[(2-ethoxyphenoxy)methyl]morpholine [1] [7]. This nomenclature precisely describes the structural organization of the molecule, indicating the presence of a morpholine ring substituted at the 2-position with a (2-ethoxyphenoxy)methyl group [1] [4]. The name reflects the compound's structural hierarchy, with the morpholine ring serving as the parent structure and the ethoxyphenoxymethyl substituent as the primary functional modification [7].
Alternative chemical names include morpholine, 2-[(2-ethoxyphenoxy)methyl]- and 2-[(2-Ethoxyphenoxy)methyl]morpholine, which are commonly used in chemical literature and databases [1] [3]. The systematic nomenclature follows established conventions for heterocyclic compounds, clearly identifying the position and nature of substituents [7].
Viloxazine contains several distinct functional groups that contribute to its chemical and biological properties [1] [7]. The primary functional groups include a morpholine ring system, an ether linkage, and an aromatic ether group [1] [7]. The morpholine ring is a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, which imparts specific conformational and electronic properties to the molecule [31].
The ethoxy group (-OCH₂CH₃) attached to the phenyl ring represents an alkyl ether functionality, while the phenoxy group (-OC₆H₄-) constitutes an aromatic ether linkage [1] [7]. The methylene bridge (-CH₂-) connecting the phenoxy group to the morpholine ring provides structural flexibility and influences the overall molecular geometry [7]. These functional groups collectively determine the compound's physicochemical properties, including solubility, lipophilicity, and intermolecular interactions [10].
Viloxazine exhibits stereoisomerism due to the presence of a chiral center at the 2-position of the morpholine ring [2] [6]. The compound exists as two enantiomers: (S)-(-)-viloxazine and (R)-(+)-viloxazine, with the (S)-enantiomer being significantly more pharmacologically active than the (R)-enantiomer [2] [30]. The (S)-enantiomer has been reported to be five times more active than the (R)-isomer in terms of biological activity [30].
The racemic mixture, which contains equal proportions of both enantiomers, is the form commonly used in pharmaceutical applications [2] [30]. The (S)-enantiomer is assigned the CAS registry number 52730-46-8, while the racemic mixture retains the original CAS number 46817-91-8 [2] [3]. The stereochemical configuration significantly influences the compound's interaction with biological targets and its overall pharmacological profile [6].
Stereoisomer | CAS Number | Activity | Commercial Form |
---|---|---|---|
Racemic mixture | 46817-91-8 | Combined activity | Standard pharmaceutical form [3] [30] |
(S)-(-)-Viloxazine | 52730-46-8 | 5× more active than R-isomer | Research compound [2] [30] |
(R)-(+)-Viloxazine | Not specified | Less active isomer | Research compound [30] |
The melting point of viloxazine free base has been reported as 178°C according to data from the Chemical Abstracts Service Common Chemistry database [3]. The hydrochloride salt form exhibits melting points ranging from 178-180°C to 186-188°C, depending on the specific crystalline form and preparation method [4] [15] [28]. These thermal properties indicate the compound's solid-state stability and provide important information for pharmaceutical processing and storage conditions [26].
Viloxazine hydrochloride demonstrates variable solubility characteristics across different solvents [29] [32]. The compound is readily soluble in water, 0.1 Normal hydrochloric acid, and aqueous solutions with pH values of 9.5 and lower [29]. In organic solvents, the compound shows sparingly soluble behavior in methanol, very slight solubility in acetonitrile, acetic acid, and isopropyl alcohol, and is practically insoluble in ethyl acetate [29]. The calculated water solubility has been estimated at 1.24 milligrams per milliliter using computational methods [10].
Solvent/Medium | Solubility | Form |
---|---|---|
Water | Soluble | Hydrochloride salt [29] |
0.1N HCl | Soluble | Hydrochloride salt [29] |
Aqueous solutions (pH ≤9.5) | Soluble | Hydrochloride salt [29] |
Methanol | Sparingly soluble | Hydrochloride salt [29] |
Acetonitrile | Very slightly soluble | Hydrochloride salt [29] |
DMSO | 2 mg/mL (clear) | Hydrochloride salt [15] |
The partition coefficient of viloxazine, expressed as LogP, represents a critical parameter for understanding the compound's lipophilicity and membrane permeability characteristics [10] [12]. Multiple computational methods have been employed to determine the LogP value, with results ranging from 1.49 to 1.71 depending on the calculation approach [9] [10]. The Crippen method yields a LogP value of 1.453, while ALOGPS calculations provide values of 1.71 and Chemaxon calculations give 1.49 [9] [10].
These LogP values indicate that viloxazine exhibits moderate lipophilicity, suggesting favorable characteristics for membrane penetration while maintaining adequate aqueous solubility [10] [12]. The partition coefficient is fundamental to understanding the compound's absorption, distribution, metabolism, and excretion properties [12] [16]. The moderate lipophilicity contributes to the compound's ability to cross biological membranes, including the blood-brain barrier, which is essential for its central nervous system activity [10].
The calculated polar surface area of 39.72 square angstroms further supports the compound's favorable physicochemical properties for biological activity [10]. Additionally, the compound demonstrates 76-82% binding to human plasma proteins over a concentration range of 0.5 to 10 micrograms per milliliter [10] [29].
Ultraviolet-visible spectroscopy provides valuable information about the electronic transitions and chromophoric properties of viloxazine [13]. The compound exhibits electronic absorption characteristics typical of aromatic ether systems, with the phenyl ring contributing to the primary chromophoric behavior [13]. The presence of the ethoxyphenoxy group creates conjugated systems that influence the compound's absorption profile in the ultraviolet region [13].
The spectroscopic analysis reveals that viloxazine demonstrates absorption maxima consistent with π-π* transitions associated with the aromatic ring system [23]. The morpholine ring, being a saturated heterocycle, contributes minimal chromophoric activity but may influence the overall electronic environment of the molecule [13]. The UV-visible spectral characteristics are important for analytical methods and quality control procedures in pharmaceutical applications [13].
Infrared spectroscopy of viloxazine reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [23]. The morpholine ring system exhibits typical C-H stretching vibrations in the aliphatic region, while the aromatic ring displays characteristic aromatic C-H stretching modes above 3000 wavenumbers [23]. The ether linkages contribute distinct C-O stretching vibrations in the fingerprint region of the spectrum [23].
The infrared spectrum shows specific absorption patterns for the ethoxy group, including symmetric and asymmetric C-H stretching vibrations [23]. The morpholine ring contributes N-H stretching vibrations and C-N stretching modes that are characteristic of secondary amine systems [23]. These spectral features provide definitive identification markers for the compound and are essential for structural confirmation and purity analysis [23].
Nuclear magnetic resonance spectroscopy provides detailed structural information about viloxazine through analysis of both proton and carbon-13 spectra [17] [18]. The ¹H NMR spectrum reveals distinct resonance patterns for the various proton environments within the molecule [17]. The morpholine ring protons exhibit characteristic chemical shifts and coupling patterns that reflect the chair conformation of the six-membered ring [31].
The ethoxy group protons appear as typical ethyl resonance patterns, with the methyl group showing a triplet pattern and the methylene group displaying a quartet due to vicinal coupling [17] [21]. The aromatic protons of the phenyl ring exhibit chemical shifts consistent with substituted benzene systems, with the substitution pattern influencing the exact chemical shift values [17] [21]. The methylene bridge connecting the phenoxy group to the morpholine ring appears as a distinct singlet or coupled system depending on the specific coupling environment [17].
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule [18] [21]. The aromatic carbons exhibit characteristic downfield chemical shifts, while the aliphatic carbons of the morpholine ring and ethoxy group appear in the expected upfield regions [21]. The morpholine ring carbons show distinct patterns that reflect the chair conformation and the electronic influence of the nitrogen and oxygen heteroatoms [31].
Mass spectrometry analysis of viloxazine reveals characteristic fragmentation patterns that provide structural information and serve as identification markers [22] [25]. The molecular ion peak appears at mass-to-charge ratio 237, corresponding to the molecular weight of the compound [22]. The fragmentation pattern typically involves cleavage of the weaker bonds, particularly around the methylene bridge and the ether linkages [22] [25].
Common fragmentation pathways include loss of the ethoxy group, cleavage of the phenoxy-methyl linkage, and breakdown of the morpholine ring system [22]. The base peak often corresponds to fragments containing the morpholine ring or the ethoxyphenyl moiety, depending on the ionization conditions and fragmentation energy [22] [25]. The mass spectral fragmentation patterns are reproducible and serve as definitive identification criteria for the compound in analytical applications [22].